1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where the aromatic ring is selectively brominated, fluorinated, and chlorinated. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the substituent introduced, products can include various functionalized aromatic compounds.
Coupling Products: Biphenyl derivatives and other complex aromatic structures are formed through coupling reactions.
Scientific Research Applications
1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on the specific application and the target molecule. In coupling reactions, the compound acts as an electrophile, reacting with nucleophilic reagents to form new carbon-carbon bonds. The presence of multiple halogen atoms and the sulfanylmethyl group can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- Benzene, 1-bromo-4-(trifluoromethyl)-
Uniqueness
1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of multiple halogen atoms and a sulfanylmethyl group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
4-bromo-1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2S/c14-9-2-1-8(13(17)5-9)7-18-10-3-4-12(16)11(15)6-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFYVVMLJCKFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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